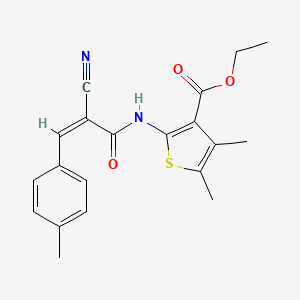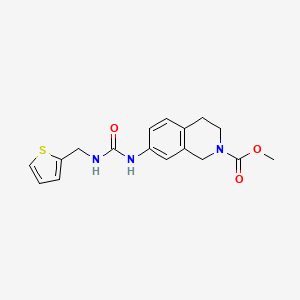
methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic compound. It contains several functional groups and structural motifs that are common in medicinal chemistry, including a thiophene ring, a urea linkage, and an isoquinoline backbone . The molecular formula of this compound is C17H19N3O3S, and its molecular weight is 345.42.
Molecular Structure Analysis
The compound’s structure is likely characterized by the presence of conjugated systems and aromatic rings, which can contribute to its chemical stability and potential bioactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxylate group could participate in acid-base reactions, while the urea linkage might be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a carboxylate group could make the compound polar and potentially soluble in water .Wissenschaftliche Forschungsanwendungen
Analgesic Properties
Methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, as part of the substituted quinolines family, has been noted for its analgesic properties. Studies indicate that certain quinoline derivatives exhibit significantly higher analgesic activity compared to conventional analgesics like noramidopyrine (NAP) (Kidwai & Negi, 1997).
Antidepressant Action
Quinoline derivatives, particularly those with an ureido group attached to the isoquinoline skeleton, have shown potential antidepressant actions. This is evident in structure-activity relationship studies involving tetrahydroisoquinolines (Zára-Kaczián et al., 1986).
Synthesis and Transformation
The synthesis and transformation of quinoline compounds, including the conversion of isoquinoline derivatives into 4-ureido compounds, have been widely explored. These transformations are critical for creating new compounds with potential pharmaceutical applications (Tahara, Shigetsuna & Otomasu, 1982).
Antitumor Activity
There is significant interest in the antitumor potential of quinoline derivatives. Research has indicated that certain 3-arylisoquinoline derivatives exhibit in vitro antitumor activity against various human cancer cell lines (Cho et al., 1997). This highlights the compound's potential in cancer therapeutics.
Pharmaceutical Synthesis
The compound's role in pharmaceutical synthesis, particularly in the context of developing novel therapeutic agents, has been extensively studied. This includes the exploration of various synthesis methods and their efficacy in producing potent medicinal compounds (Matsuno et al., 2002).
Eigenschaften
IUPAC Name |
methyl 7-(thiophen-2-ylmethylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-17(22)20-7-6-12-4-5-14(9-13(12)11-20)19-16(21)18-10-15-3-2-8-24-15/h2-5,8-9H,6-7,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGHWDFRTCCMRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371468.png)
![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)
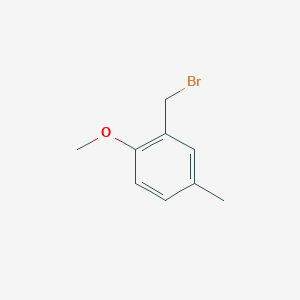
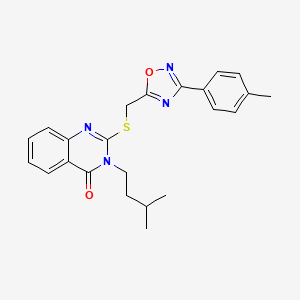
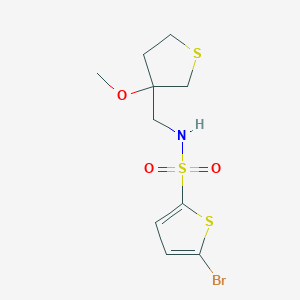
![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2371475.png)

![2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2371478.png)
![Ethyl 4-(4-chlorophenyl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2371481.png)
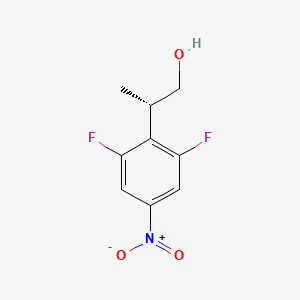
![N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide](/img/structure/B2371483.png)

![3-(3-Chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2371485.png)
